2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide: is a synthetic organic compound that features a unique combination of functional groups, including a benzylsulfanyl moiety, a pyridinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a thiol-ene reaction, where a benzyl thiol reacts with an alkene under radical conditions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions on the pyridinyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. The triazole ring is known for its bioactivity, and the presence of the benzylsulfanyl and pyridinyl groups may enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the benzylsulfanyl group can interact with hydrophobic pockets. The pyridinyl group may also participate in coordination with metal ions or other functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)benzoic acid
- 2-(benzylsulfanyl)-5-(trifluoromethyl)benzoic acid
- 1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is unique due to its combination of a triazole ring, a pyridinyl group, and a benzylsulfanyl moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(13-24-12-14-5-2-1-3-6-14)19-9-15-11-22(21-20-15)16-7-4-8-18-10-16/h1-8,10-11H,9,12-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZHXLDDUDHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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